3-Bromo-5-(2-methoxyphenyl)phenol, 95%
Overview
Description
3-Bromo-5-(2-methoxyphenyl)phenol, 95% (3B5P) is a brominated phenolic compound with a wide range of applications in scientific research. It has been studied extensively for its chemical, biochemical, and physiological effects, as well as its potential for use in various laboratory experiments. In
Scientific Research Applications
3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of oxidative stress, enzyme inhibition, and anti-inflammatory effects. It has been used to study the role of oxidative stress in the development of chronic diseases, such as cancer and diabetes. It has also been used to study the effects of enzyme inhibition on the development of certain diseases. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been used to study the anti-inflammatory effects of certain drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is not well understood. However, it is believed that the bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is responsible for its antioxidant and anti-inflammatory effects. It has been suggested that the bromine atom in 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is capable of scavenging free radicals and reducing inflammation.
Biochemical and Physiological Effects
3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, as well as to inhibit certain enzymes. It has also been found to have an anti-bacterial effect and to reduce the toxicity of certain drugs. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% has been found to have an anti-tumor effect and to reduce the risk of certain types of cancer.
Advantages and Limitations for Lab Experiments
The use of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, there are also some limitations to the use of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% in laboratory experiments. It is not particularly soluble in organic solvents, and it can be toxic in high concentrations. Additionally, it can be difficult to obtain in pure form.
Future Directions
The potential applications of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% are numerous and varied. It could be used to study the effects of oxidative stress in various diseases, as well as the effects of enzyme inhibition and anti-inflammatory drugs. Additionally, it could be used to study the anti-tumor effects of certain drugs and to reduce the toxicity of certain drugs. Additionally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% could be used to study the effects of bromine on the human body, as well as its potential role in the prevention of certain diseases. Finally, 3-Bromo-5-(2-methoxyphenyl)phenol, 95% could be used to develop new drugs with improved efficacy and safety.
Synthesis Methods
The synthesis of 3-Bromo-5-(2-methoxyphenyl)phenol, 95% is relatively straightforward. It can be synthesized from 2-methoxy-5-bromophenol and sodium hydroxide by a nucleophilic substitution reaction. The reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration.
properties
IUPAC Name |
3-bromo-5-(2-methoxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSQXUONNATIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686373 | |
Record name | 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methoxyphenyl)phenol | |
CAS RN |
1261970-43-7 | |
Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2'-methoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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